molecular formula C16H20N2 B1614208 N,N-Diallyltryptamine CAS No. 60676-77-9

N,N-Diallyltryptamine

Cat. No.: B1614208
CAS No.: 60676-77-9
M. Wt: 240.34 g/mol
InChI Key: LQEATNFJCMVKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyltryptamine (DALT) is a synthetic tryptamine belonging to a class of compounds of significant interest in scientific research. As an N,N-diallyl analogue of classic tryptamines like N,N-dimethyltryptamine (DMT) , it provides a unique structural platform for investigative studies. DALT and its ring-substituted derivatives are primarily used in forensic analysis and analytical chemistry research for method development and substance identification . Researchers utilize this compound to expand mass spectral and nuclear magnetic resonance (NMR) libraries, which are critical for the detection and characterization of novel psychoactive substances (NPS) . The primary value of this compound for researchers lies in its utility as a reference standard. A comprehensive analytical characterization of DALT and 16 ring-substituted derivatives has been published, providing gas chromatography (GC) quadrupole, ion trap mass spectrometry (MS), and NMR data that are essential for laboratories confronting newly emerging substances . The mechanism of action for tryptamines is complex and incompletely understood, but it generally involves interactions with the serotonin receptor system . Specifically, research on closely related tryptamines indicates activity at 5-HT 2A and various 5-HT 1 receptor sub-types, which are a key focus in neuropharmacology . This product is strictly for research applications in controlled laboratory settings and is not intended for diagnostic, therapeutic, or any other form of human or animal consumption. Researchers should handle this material with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16/h3-8,13,17H,1-2,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEATNFJCMVKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCC1=CNC2=CC=CC=C21)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024249
Record name N,N-Di-2-propen-1-yl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60676-77-9
Record name N,N-Di-2-propen-1-yl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60676-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diallyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Di-2-propen-1-yl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIALLYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85113MO9BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Analog Development of N,n Diallyltryptamine

Established Methodologies for N,N-Diallyltryptamine Core Synthesis

The preparation of the this compound scaffold predominantly relies on well-established chemical reactions tailored for the synthesis of N,N-disubstituted tryptamines.

The most prominent and widely adopted method for synthesizing this compound and its ring-substituted analogs is the Speeter and Anthony procedure. nih.govnih.gov This synthetic route involves a two-step process starting from a substituted or unsubstituted indole (B1671886).

The general pathway is as follows:

Acylation: The indole starting material is first acylated at the C3 position using oxalyl chloride. This reaction forms a reactive indol-3-ylglyoxalyl chloride intermediate.

Amidation: The intermediate is then subjected to amination with N,N-diallylamine, which displaces the chloride to form the corresponding glyoxalylamide precursor.

Reduction: In the final and critical step, the amide and ketone functionalities of the glyoxalylamide are reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final this compound product.

A significant optimization of this classical procedure involves the use of microwave irradiation to accelerate the final reduction step. nih.gov Researchers have demonstrated that this energy input can drastically reduce the reaction time for the lithium aluminum hydride reduction to as little as five minutes, while still obtaining good yields of the desired product. nih.gov This microwave-assisted modification enhances the efficiency and throughput of the synthesis, making it a preferred method in modern medicinal chemistry labs.

While the Speeter and Anthony method is dominant, other synthetic strategies applicable to tryptamine (B22526) synthesis could theoretically be employed for the DALT core. One such approach is the Fischer indole synthesis, which can be used to construct the indole ring system itself from a phenylhydrazine (B124118) and an appropriate aldehyde or ketone, followed by subsequent elaboration of the side chain. This method has been adapted for continuous flow synthesis of other N,N-dialkylated tryptamines like N,N-dimethyltryptamine (DMT), offering advantages in scalability and purity. rsc.org

Another potential strategy is the direct, one-pot reductive alkylation of an indole. This method involves reacting the indole with a nitrogen-functionalized acetal (B89532) in the presence of a reducing agent, providing a convergent and versatile route to tryptamine derivatives. semanticscholar.org Although not specifically documented for DALT, these methods represent viable alternative pathways for accessing the fundamental tryptamine skeleton.

Rational Design and Preparation of this compound Analogs

The rational design of DALT analogs aims to explore how structural modifications influence biological activity. Synthetic efforts have primarily focused on substitutions on the indole ring and, to a lesser extent, modifications of the N,N-diallyl side chain.

A wide variety of DALT analogs have been created by introducing different functional groups at various positions on the indole nucleus. The synthesis of these compounds generally follows the microwave-accelerated Speeter and Anthony procedure, starting with the appropriately substituted indole. nih.govnih.gov This approach has yielded a large library of compounds, allowing for a systematic study of how electron-donating or electron-withdrawing groups, as well as steric bulk on the indole ring, affect receptor binding and functional activity. nih.gov

Below is a table of representative indole ring-substituted DALT analogs that have been synthesized and characterized in scientific literature. nih.govnih.gov

Substituent PositionSubstituent GroupCompound Name
2Phenyl2-Phenyl-DALT
4Acetoxy4-Acetoxy-DALT (4-AcO-DALT)
4Hydroxy4-Hydroxy-DALT (4-OH-DALT)
5Methoxy (B1213986)5-Methoxy-DALT (5-MeO-DALT)
5Fluoro5-Fluoro-DALT
5Bromo5-Bromo-DALT
5, 2Methoxy, Methyl5-Methoxy-2-Methyl-DALT
7Ethyl7-Ethyl-DALT

Modifications to the N-alkyl substituents are a common strategy in tryptamine medicinal chemistry to modulate pharmacological properties. In the context of DALT, this involves altering the dual allyl groups. One such example reported in the literature is N-allyl-N-methyltryptamine (MALT), where one of the allyl groups of DALT is replaced by a smaller methyl group. nih.govnih.gov The synthesis of such asymmetrically substituted tryptamines can be achieved by following the Speeter and Anthony route but using an asymmetrical secondary amine (e.g., N-methylallylamine) in the amidation step. This type of modification allows for the investigation of the role of the size and electronic nature of the substituents on the nitrogen atom.

Stereochemistry becomes a critical consideration in analog synthesis when a chiral center is introduced into the molecule. In the standard synthesis of DALT or its simple ring-substituted analogs, no new chiral centers are typically formed. However, stereochemical control would be essential if substituents on the indole ring or modifications to the ethylamine (B1201723) side chain create stereocenters.

For instance, the synthesis of β-substituted tryptamines can be achieved through the stereocontrolled ring-opening of an N-acylaziridine with an indole, yielding tryptamines as a single enantiomer. morressier.comnih.gov This demonstrates that asymmetric synthesis methodologies can be applied to the tryptamine scaffold. Furthermore, using chiral starting materials, such as the amino acid L-tryptophan, can provide a route to enantiomerically pure tryptamine derivatives. grinnell.edu These principles would directly apply to the synthesis of chiral DALT analogs, where controlling the three-dimensional arrangement of atoms could have significant implications for the molecule's interaction with its biological targets.

Molecular Pharmacology and Receptor Interaction Profiles of N,n Diallyltryptamine

Serotonergic Receptor System Interactions

The primary pharmacological activity of many tryptamines is mediated through their interaction with the serotonin (B10506) (5-Hydroxytryptamine or 5-HT) receptor system. DALT is no exception, exhibiting a broad affinity profile across several 5-HT receptor subtypes.

N,N-Diallyltryptamine demonstrates a notable, albeit comparatively moderate, affinity for the 5-HT2A receptor, a key target for many psychoactive tryptamines. Studies have reported a binding affinity (Ki) of 701 nM for DALT at this receptor. The interaction with the 5-HT2A receptor is a critical factor in the pharmacological profile of tryptamines, and while DALT's affinity is present, it is weaker than that of some of its ring-substituted derivatives. For instance, the 2-phenyl derivative of DALT (2-Ph-DALT) exhibits a significantly higher affinity for the 5-HT2A receptor, with a Ki value of 13 nM.

DALT displays a more pronounced affinity for the 5-HT1A receptor compared to the 5-HT2A receptor. Research indicates a binding affinity of approximately 100 nM for DALT at the 5-HT1A receptor. This interaction is significant as the 5-HT1A receptor is involved in modulating the effects of 5-HT2A receptor activation. A multiple regression analysis has suggested that while 5-HT2A receptor affinity contributes positively to certain behavioral effects in animal models, 5-HT1A receptor affinity has a negative or buffering contribution.

Among the 5-HT2 subtypes, DALT and its analogs tend to show the weakest affinity for the 5-HT2A receptor. Conversely, several DALT compounds exhibit higher affinity for the 5-HT2B receptor, with Ki values in the range of 10-80 nM. For example, 4-Hydroxy-DALT, a derivative of DALT, has been shown to have a low affinity for the 5-HT2B receptor with a Ki of 2593 nM. The affinities of DALT derivatives for the 5-HT2C receptor are also noted, though specific Ki values for the parent compound are not as prominently reported in the same context.

This compound and its 5-substituted analogs demonstrate a broad spectrum of affinities across other serotonergic receptor subtypes. Generally, these compounds exhibit affinities in the 50–400 nM range for the 5-HT1D, 5-HT6, and 5-HT7 receptors. The affinity for 5-HT1B, 5-HT1E, and 5-HT5A receptors is reported to be weaker. Unsubstituted DALT itself tends to have the weakest affinity at the 5-HT1D, 5-HT6, and 5-HT7 subtypes compared to its 5-substituted counterparts.

Interactive Data Table: Binding Affinities (Ki, nM) of this compound at Serotonergic Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1A~100
5-HT1D50 - 400 (range for DALT and analogs)
5-HT2A701
5-HT2B10 - 80 (range for DALT analogs)
5-HT650 - 400 (range for DALT and analogs)
5-HT750 - 400 (range for DALT and analogs)

Non-Serotonergic Receptor and Transporter Affinities

In addition to its interactions with the serotonergic system, this compound also exhibits affinity for other receptor systems, notably the adrenergic receptors.

Interactive Data Table: Binding Affinities of this compound at Adrenergic Receptors

Receptor SubtypeBinding Affinity
α2AGenerally in the nanomolar range
α2BGenerally in the nanomolar range
α2CGenerally in the nanomolar range

Dopaminergic D3 Receptors

Research indicates that this compound binds to dopaminergic D3 receptors. Studies have reported a Ki value of 414 nM for DALT at the D3 receptor, signifying a moderate affinity for this target. plos.org The functional implication of this binding is yet to be fully elucidated through in vitro functional assays. The D3 receptor's role in modulating locomotion, cognition, and reward pathways makes it a significant target in neuropsychopharmacology. nih.govnih.govmdpi.com

Histaminergic H1 and H3 Receptors

This compound displays affinity for histaminergic receptors, specifically the H1 and H3 subtypes. The binding affinity (Ki) for the H1 receptor is reported to be 127 nM. plos.org While specific binding data for the H3 receptor is less consistently detailed in primary literature for DALT itself, related compounds and broader screenings of tryptamines often show interactions with this receptor subtype, which is known to act as both an autoreceptor and a heteroreceptor, modulating the release of various neurotransmitters. nih.govnih.gov

Serotonin Transporter (SERT) Affinity

This compound demonstrates a significant interaction with the serotonin transporter (SERT). In vitro studies have established its affinity (Ki) for SERT at 150 nM. plos.org The functional consequence of this binding, such as whether DALT acts as an inhibitor or a substrate for SERT, is an important area of investigation. Studies on other N,N-dialkyltryptamines suggest that they can act as substrates and inhibitors at SERT, thereby modulating serotonergic neurotransmission by affecting the reuptake of serotonin from the synaptic cleft. shulginresearch.netresearchgate.netnih.gov

Norepinephrine (B1679862) Transporter (NET) Affinity

The affinity of this compound for the norepinephrine transporter (NET) has also been characterized. Research indicates a Ki value of 890 nM, suggesting a lower affinity for NET compared to SERT. plos.org The norepinephrine transporter is crucial for the reuptake of norepinephrine, and its modulation can significantly impact noradrenergic signaling. nih.govnih.govwikipedia.org

Kappa Opioid Receptors

This compound has been shown to have a binding affinity for the kappa opioid receptor (KOR). A reported Ki value of 690 nM indicates a moderate interaction with this receptor. researchgate.net The functional nature of this interaction, whether agonistic or antagonistic, has not been extensively detailed in in vitro studies for DALT. KORs are involved in analgesia, mood, and perception, making their interaction with tryptamines a subject of interest. nih.govmdpi.comdntb.gov.uanih.gov

Interactive Data Table: Receptor Binding Affinities of this compound

Receptor/TransporterBinding Affinity (Ki, nM)
Sigma-1 (σ1)101
Sigma-2 (σ2)287
Dopamine (B1211576) D3414
Histamine (B1213489) H1127
Serotonin Transporter (SERT)150
Norepinephrine Transporter (NET)890
Kappa Opioid Receptor (KOR)690

Functional Receptor Activation and Efficacy Studies (in vitro)

As of the current available scientific literature, detailed in vitro functional studies to determine the efficacy (i.e., agonist, antagonist, or inverse agonist activity) and potency (e.g., EC50 or IC50 values) of this compound at the aforementioned sigma, dopaminergic D3, histaminergic H1 and H3, SERT, NET, and kappa opioid receptors have not been extensively reported. While binding affinity data confirms that DALT interacts with these targets, further research is required to elucidate the functional consequences of these interactions at a molecular level.

For instance, while studies on related tryptamines like DMT suggest agonist activity at the sigma-1 receptor, leading to immunomodulatory effects, similar functional data for DALT is not yet available. plos.orgnih.gov Likewise, for the monoamine transporters SERT and NET, it is unknown whether DALT acts primarily as a reuptake inhibitor or as a substrate that induces transporter-mediated release, a distinction with significant implications for its neuropharmacological profile. shulginresearch.netresearchgate.netnih.gov Elucidating the functional activity of DALT at these various receptors and transporters is a critical next step in understanding its complex molecular pharmacology.

Structure Activity Relationship Sar Studies of N,n Diallyltryptamine Analogs

Influence of Indole (B1671886) Ring Substituents on Pharmacological Activity

Substitution on the indole ring of the DALT scaffold has profound effects on its pharmacological profile. Researchers have investigated the introduction of various functional groups at different positions to map the interaction of these compounds with their biological targets. A key in vivo measure of activity for these compounds is the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, which is believed to mediate the primary effects of classic hallucinogens. nih.gov

A comparative study of several ring-substituted DALT analogs revealed the following rank order of potency in the HTR assay: 4-acetoxy-DALT > 5-fluoro-DALT > 5-methoxy-DALT > 4-hydroxy-DALT > DALT > 5-bromo-DALT. nih.gov This highlights the sensitive dependence of in vivo activity on the nature and position of the indole substituent.

The introduction of hydroxy (-OH) and acetoxy (-OAc) groups at the 4-position of the DALT indole ring has a significant impact on its activity.

The 4-hydroxy derivative (4-hydroxy-DALT) is more potent than the parent compound DALT in inducing the HTR in mice. nih.gov However, the 4-acetoxy derivative (4-acetoxy-DALT) is the most potent among the tested analogs. nih.gov This finding is consistent with broader studies on 4-substituted tryptamines, which have shown that O-acetylation of a 4-hydroxy group tends to reduce the in vitro potency at the 5-HT2A receptor by approximately 10- to 20-fold. nih.govsemanticscholar.orgacs.org Despite this, acetylation has little effect on the in vivo potency in the HTR assay. nih.govsemanticscholar.orgacs.org This discrepancy suggests that 4-acetoxy tryptamines may function as prodrugs, being deacetylated in vivo to the more active 4-hydroxy form. nih.govsemanticscholar.orgacs.org

Most of these analogs demonstrate high affinity for various serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, as well as other receptor sites.

Data compiled from Neuropharmacology, 2018, 142, 231-239. nih.gov

Substitution at the 5-position of the indole ring with electron-donating or electron-withdrawing groups also modulates pharmacological activity. Analogs such as 5-methoxy-DALT (5-MeO-DALT), 5-fluoro-DALT, and 5-bromo-DALT have been synthesized and evaluated.

In the HTR assay, 5-fluoro-DALT and 5-methoxy-DALT are both more potent than the unsubstituted DALT. nih.gov In contrast, the 5-bromo-DALT analog is less potent than DALT. nih.gov These findings indicate that the electronic properties of the substituent at the 5-position play a crucial role in determining in vivo 5-HT2A receptor-mediated effects. All three analogs retain significant affinity for multiple serotonin receptors and other sites, including sigma (σ) receptors and the serotonin transporter (SERT). nih.gov

Data compiled from Neuropharmacology, 2018, 142, 231-239. nih.gov

The introduction of bulky substituents, such as alkyl or phenyl groups, at the 2- and 7-positions of the indole ring has a notable impact on activity, generally leading to a decrease or complete loss of in vivo efficacy in the HTR assay.

Specifically, 2-phenyl-DALT, 5-methoxy-2-methyl-DALT, 5-fluoro-2-methyl-DALT, and 7-ethyl-DALT were all found to be inactive in the HTR assay. nih.gov This lack of activity is likely due to steric hindrance, where the bulky substituent prevents the molecule from adopting the optimal conformation for binding to and/or activating the 5-HT2A receptor. Despite their inactivity in the HTR model, some of these compounds retain moderate to high affinity for various serotonin receptors, indicating that binding affinity and functional efficacy can be decoupled by such structural modifications. nih.gov For example, 7-ethyl-DALT has a Ki value of 81 nM at the 5-HT2A receptor but does not elicit the HTR. nih.gov

The 5,6-methylenedioxy functional group is a common feature in some classes of psychoactive compounds. The synthesis of 5,6-methylenedioxy-N,N-diallyltryptamine (5,6-MD-DALT) has been reported. nih.gov However, detailed pharmacological data, including receptor binding affinities and functional activity for 5,6-MD-DALT, are not extensively documented in peer-reviewed literature.

Studies on the closely related analog, 5,6-methylenedioxy-N,N-dimethyltryptamine (5,6-MDO-DMT), reported that it produced no noticeable psychoactive effects in humans at the doses tested. wikipedia.orgchemeurope.com This suggests that the 5,6-methylenedioxy substitution on the tryptamine (B22526) core may not confer significant 5-HT2A agonist activity, though further research on the diallyl version is needed to confirm this.

Impact of N,N-Diallyl Side Chain Modifications on Receptor Binding and Functional Profiles

Systematic SAR studies focusing specifically on the modification of the N,N-diallyl groups of DALT are limited. The diallyl substitution is less common than the dimethyl, diethyl, or dipropyl substitutions found in other psychoactive tryptamines.

One example of a modification is N-allyl-N-methyltryptamine (MALT), where one of the allyl groups of DALT is replaced by a methyl group. The synthesis and crystal structure of MALT have been reported, confirming its chemical identity. nih.govresearchgate.net However, comprehensive pharmacological data, such as receptor binding affinities and in vivo functional activity for MALT, are not currently available in the scientific literature. Therefore, the precise impact of replacing one or both allyl groups with other alkyl or cyclic substituents on the DALT scaffold remains an area for future investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling of N,N-Diallyltryptamines

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. A QSAR study has been conducted on a series of 5-substituted-DALT analogs (DALT, 5-F-DALT, 5-Cl-DALT, 5-Br-DALT, 5-Me-DALT, and 5-MeO-DALT) to identify physicochemical properties that influence their binding affinity at various receptors. shulginresearch.net

The analysis examined correlations between the pKi values (a measure of binding affinity) and physicochemical parameters describing the steric, electronic, and hydrophobic properties of the substituent at the 5-position. shulginresearch.net The results indicated that for this series of compounds, these parameters could, to varying degrees, predict the binding affinity at several serotonin receptors and other non-serotonergic sites. shulginresearch.net

Broader QSAR studies on tryptamine derivatives have also provided insights. For instance, a Holographic QSAR (HQSAR) model developed for a set of 64 tryptamines found that electronegative substituents at positions 5 and 7 of the indole ring tend to enhance affinity for the 5-HT2A receptor. mdpi.com This general finding aligns with the observed high potency of 5-fluoro-DALT. Such models are valuable for predicting the activity of novel DALT analogs and for guiding the design of new compounds with specific pharmacological profiles.

Correlation with Electronic Parameters (e.g., Hammett σp)

Electronic parameters, such as the Hammett substituent parameter (σp), are used to quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. libretexts.orgwikipedia.org In the context of 5-substituted DALT analogs, the σp value of the substituent at the 5-position influences the electronic properties of the indole ring system. psilosybiini.info

Studies have revealed a significant correlation between the Hammett σp parameter and the binding affinity of DALT analogs at specific receptors. shulginresearch.netnih.govpsilosybiini.info Specifically, at the α2A, α2B, and α2C adrenergic receptors, as well as the histamine (B1213489) H1 receptor, a positive correlation was observed between binding affinity and the σp value. shulginresearch.netnih.govpsilosybiini.info This indicates that substituents with larger σp values, which are more electron-withdrawing, tend to be associated with higher binding affinities at these particular receptors. nih.govpsilosybiini.info

The following table presents the Hammett σp values for the substituents investigated in the DALT analog series.

Substituent (R)Hammett σp Value
H0.00
F0.06
Cl0.23
Br0.23
CH3-0.17
CH3O-0.27

Data sourced from relevant chemical literature.

This correlation suggests that the electronic landscape of the indole nucleus plays a pivotal role in the molecular recognition of these ligands at certain adrenergic and histaminergic receptors.

Correlation with Hydrophobic Parameters (e.g., Rekker π)

Hydrophobicity is a critical factor in drug-receptor interactions, influencing how a molecule partitions between aqueous and lipid environments and its ability to cross biological membranes. The hydrophobic character of a substituent can be quantified using parameters like the Rekker π value.

In the analysis of 5-substituted DALT analogs, a correlation between the Rekker π parameter and binding affinity was identified for the sigma-2 (σ2) receptor. shulginresearch.netnih.govpsilosybiini.info The findings indicated that an increase in the hydrophobicity of the 5-substituent, as reflected by a higher π value, was correlated with a higher affinity for the σ2 receptor. shulginresearch.netnih.govpsilosybiini.info

The table below shows the Rekker π values for the substituents studied.

Substituent (R)Rekker π Value
H0.00
F0.14
Cl0.71
Br0.86
CH30.56
CH3O-0.02

Data sourced from relevant chemical literature.

This relationship highlights the importance of hydrophobic interactions in the binding of DALT analogs to the σ2 receptor, suggesting that the binding pocket of this receptor may have a significant hydrophobic character.

Correlation with Steric Parameters (e.g., Charton’s Steric Parameter, CMR)

Steric properties, which relate to the size and shape of a molecule or its substituents, are fundamental to achieving a complementary fit between a ligand and its receptor binding site. Parameters such as Molar Refractivity (CMR) are often used to quantify the steric bulk of a substituent. shulginresearch.netnih.gov

For the series of 5-substituted DALT analogs, a strong positive correlation was found between the CMR parameter and the binding affinities at several serotonin and opioid receptors. shulginresearch.netnih.govpsilosybiini.info Specifically, higher binding affinities at the 5-HT1A, 5-HT1D, 5-HT7, and κ-opioid receptors were associated with larger CMR values. shulginresearch.netnih.govpsilosybiini.info This suggests that for these receptors, a larger steric volume of the substituent at the 5-position is favorable for binding.

The CMR values for the investigated substituents are provided in the table below.

Substituent (R)CMR Value
H0.10
F0.09
Cl0.60
Br0.89
CH30.56
CH3O0.78

Data sourced from relevant chemical literature.

These findings underscore the significance of steric factors in the interaction of DALT analogs with specific serotonin and opioid receptors, indicating that the architecture of these receptor binding sites can accommodate and may even favor bulkier substituents at the 5-position of the tryptamine scaffold.

Compound Names Table

Abbreviation/Common NameChemical Name
DALTN,N-Diallyltryptamine
5-MeO-DALT5-Methoxy-N,N-diallyltryptamine
5-F-DALT5-Fluoro-N,N-diallyltryptamine
5-Cl-DALT5-Chloro-N,N-diallyltryptamine
5-Br-DALT5-Bromo-N,N-diallyltryptamine
5-CH3-DALT5-Methyl-N,N-diallyltryptamine

Metabolic Pathways and Biotransformation of N,n Diallyltryptamine

Phase I Metabolic Transformations

Phase I metabolism of N,N-Diallyltryptamine and its derivatives involves the introduction or unmasking of functional groups through oxidative reactions. Research indicates that the primary pathways include aromatic and aliphatic hydroxylations, N-dealkylation, and N-oxidation. For substituted analogs, additional pathways such as O-demethylation and carboxylation of alkyl groups are also significant. The specific CYP isoenzymes identified as major contributors to DALT's metabolism include CYP2C19, CYP2D6, and CYP3A4. For its 5-methoxy analog, CYP1A2 is also heavily involved.

Aromatic hydroxylation is a principal metabolic pathway for DALT, involving the addition of a hydroxyl group to the indole (B1671886) nucleus of the molecule. This reaction increases the compound's water solubility. Studies on the related compound N,N-dimethyltryptamine (DMT) have shown that CYP2D6 is a key enzyme in mediating hydroxylation on the indole core. For DALT, a ring-hydroxylated metabolite has been identified as one of the most abundant targets for its detection in urine, underscoring the significance of this pathway. This process can lead to the formation of several mono-hydroxylated isomers.

Table 1: Examples of Aromatic Hydroxylation Metabolites

Parent Compound Metabolite Description
This compound (DALT) Hydroxy-DALT A hydroxyl group is added to the aromatic indole ring.
5-Fluoro-DALT (5-F-DALT) Hydroxy-aryl metabolites Hydroxylation occurs on the aryl (indole) portion of the molecule.

This pathway involves the oxidation of the carbon-hydrogen bonds within the two allyl groups attached to the nitrogen atom. The hydroxylation can occur at various positions on these aliphatic side chains, leading to the formation of alcohol metabolites. This process, known as allylic hydroxylation, is a common transformation for compounds containing allyl moieties. Like aromatic hydroxylation, this modification enhances the hydrophilicity of the parent compound, preparing it for subsequent conjugation or excretion.

Table 2: Aliphatic Hydroxylation in DALT Metabolism

Parent Compound Metabolic Process Resulting Structure
This compound (DALT) Aliphatic Hydroxylation A hydroxyl group is added to one or both of the N-allyl side chains.

N-dealkylation is a crucial metabolic route for DALT, resulting in the removal of one or both allyl groups from the tertiary amine. The mechanism involves the CYP450-catalyzed hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes, cleaving the carbon-nitrogen bond to yield a secondary or primary amine and an aldehyde corresponding to the removed alkyl group. This process can occur sequentially, first producing N-monoallyltryptamine and subsequently tryptamine (B22526).

Table 3: N-Dealkylation Metabolites of DALT Analogs

Parent Compound Metabolite Description
This compound (DALT) N-monoallyltryptamine One allyl group is removed from the nitrogen atom.
7-Methyl-DALT (7-Me-DALT) N-deallyl hydroxy-aryl metabolite Involves the removal of an allyl group combined with aromatic hydroxylation.

N-oxidation involves the direct oxygenation of the tertiary nitrogen atom in the DALT molecule to form an N-oxide metabolite. This reaction is catalyzed by both cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs). The resulting N-oxide is significantly more polar than the parent tertiary amine. This pathway has been identified as a metabolic route for DALT and is a common transformation for many tertiary amine-containing xenobiotics.

Table 4: N-Oxidation in Tryptamine Metabolism

Parent Compound Metabolic Process Resulting Structure
This compound (DALT) N-Oxidation An oxygen atom is added to the tertiary amine nitrogen, forming DALT-N-oxide.
5-Methoxy-DALT (5-MeO-DALT) N-Oxidation The tertiary amine is oxidized to form the corresponding N-oxide.

For analogs of DALT that contain a methoxy (B1213986) (-OCH₃) substituent on the indole ring, such as 5-MeO-DALT, O-demethylation is a key Phase I metabolic reaction. This process involves the enzymatic removal of the methyl group, converting the methoxy group into a more polar hydroxyl (-OH) group. The resulting hydroxylated metabolite can then undergo further Phase II conjugation reactions. The N,O-bis-dealkylated metabolite of 5-MeO-DALT, which results from both N-dealkylation and O-demethylation, has been identified as a major and abundant target for detection in urine samples.

Table 5: O-Demethylation of a DALT Analog

Parent Compound Metabolic Process Resulting Metabolite

In DALT analogs that possess an alkyl substituent on the aromatic ring, such as 7-methyl-DALT, further oxidative metabolism can occur on this alkyl group. The metabolic functionalization of such alkyl moieties typically begins with hydroxylation of the methyl group to form a primary alcohol. This alcohol can be subsequently oxidized to an aldehyde and then further to a carboxylic acid. This carboxylation pathway has been specifically identified for 7-Me-DALT, leading to the formation of a carboxy metabolite, which represents another route for increasing the compound's polarity.

Table 6: Oxidation and Carboxylation of a DALT Analog

Parent Compound Metabolic Process Resulting Metabolite

O-Demethylenation of Methylenedioxy-Substituted Analogs

A significant metabolic pathway for analogs of this compound that contain a methylenedioxy group, such as 5,6-methylenedioxy-DALT, is O-demethylenation. nih.gov This reaction involves the cleavage of the methylenedioxy bridge, which is a common metabolic route for various compounds with this functional group. nih.gov The process is catalyzed by cytochrome P450 (CYP) enzymes and results in the formation of a catechol metabolite. nih.govnih.gov This biotransformation is a critical step in the further metabolism and eventual excretion of these specific DALT analogs. maps.org

The primary metabolites resulting from O-demethylenation can subsequently undergo further metabolic changes, including oxidation. For instance, the demethylenyl metabolite of 5,6-MD-DALT can be further oxidized to an oxo metabolite. maps.org

Phase II Conjugation Reactions

Following Phase I metabolism, where functional groups are introduced or exposed, the resulting metabolites of this compound and its derivatives undergo extensive Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous polar molecules to the Phase I metabolites, which significantly increases their water solubility and facilitates their excretion from the body. The primary conjugation pathways identified for DALT metabolites are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation Mechanisms

Glucuronidation is a major Phase II metabolic pathway for the metabolites of DALT and its analogs. nih.govresearchgate.net This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The resulting glucuronide conjugates are more polar and readily excreted in urine and/or bile.

For DALT derivatives, glucuronides have been identified for various Phase I metabolites, including hydroxylated and N-dealkylated products. maps.orgresearchgate.net For example, in the case of 5-fluoro-DALT, glucuronides of hydroxy-aryl metabolites were among the most abundant targets detected in urine. maps.org Similarly, the demethylenyl metabolite of 5,6-MD-DALT also forms a glucuronide conjugate. maps.org While the specific UGT isoforms responsible for the glucuronidation of DALT metabolites have not been definitively identified, the extensive presence of these conjugates highlights the importance of this pathway in the clearance of the compound.

Sulfation Pathways

Sulfation is another significant Phase II conjugation pathway for the metabolites of this compound. nih.gov This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite. nih.gov Similar to glucuronidation, sulfation increases the water solubility of the metabolites, aiding in their elimination.

Sulfate (B86663) conjugates have been identified for various Phase I metabolites of DALT derivatives. core.ac.uk For instance, studies on 5-fluoro-DALT have detected sulfate conjugates of N-deallyl aryl-hydroxy metabolites. core.ac.uk The formation of both glucuronide and sulfate conjugates for the same metabolite has also been observed, indicating that these pathways can be competing or complementary in the detoxification process. researchgate.net The specific SULT isoforms involved in the sulfation of DALT metabolites have not yet been fully characterized.

Identification of Contributing Cytochrome P450 (CYP) Isoenzymes

The initial Phase I metabolism of this compound and its derivatives is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Several CYP isoenzymes have been implicated in the various oxidative reactions that these compounds undergo.

CYP1A2 Isoenzyme Activity

The cytochrome P450 1A2 (CYP1A2) isoenzyme has been identified as being involved in the metabolism of DALT derivatives. nih.gov In studies with 5,6-methylenedioxy-DALT, CYP1A2 was one of the enzymes catalyzing the initial Phase I reactions. nih.gov Furthermore, research has shown that diallyl-tryptamines, as a class of compounds, can inhibit the activity of CYP1A2, with an inhibitory potency comparable to that of the known inhibitor fluvoxamine. researchgate.net This suggests a significant interaction between DALT and this particular isoenzyme. However, direct studies focusing on the specific metabolic activity of CYP1A2 on this compound itself are limited, with much of the current understanding derived from its analogs and its inhibitory potential.

CYP2B6 Isoenzyme Activity

The cytochrome P450 2B6 (CYP2B6) isoenzyme is another important enzyme implicated in the biotransformation of DALT derivatives. nih.gov In vitro studies have shown that CYP2B6 is involved in the initial Phase I metabolic steps of compounds such as 5-fluoro-DALT. core.ac.uk While direct evidence for the metabolism of this compound by CYP2B6 is not extensively detailed, its involvement in the metabolism of structurally similar compounds is established. researchgate.netdoi.org It has also been observed that various tryptamines can weakly inhibit the activity of CYP2B6. researchgate.net The precise contribution and kinetic parameters of CYP2B6 in the metabolism of DALT require further investigation to be fully elucidated.

CYP2C9 Isoenzyme Activity

While not identified as a primary enzyme in the metabolism of this compound, studies on its derivatives have indicated the involvement of CYP2C9 in the initial phase I metabolic reactions. nih.gov Specifically, for derivatives of DALT such as 5-fluoro-DALT, 7-methyl-DALT, and 5,6-methylenedioxy-DALT, CYP2C9 has been shown to contribute to N-dealkylation processes. nih.gov Research on various tryptamine derivatives has also demonstrated that some of these compounds can inhibit CYP2C9 activity. ljmu.ac.uk

CYP2C19 Isoenzyme Activity

CYP2C19 is recognized as one of the predominant isoenzymes involved in the metabolism of this compound. researchgate.net Its activity is crucial for several biotransformation pathways of DALT and its derivatives. Studies have shown that CYP2C19 is involved in both the hydroxylation and N-dealkylation of these compounds. researchgate.netnih.gov For certain DALT derivatives, CYP2C19 has been identified as a key contributor to their metabolic clearance. nih.gov

CYP2D6 Isoenzyme Activity

Along with CYP2C19 and CYP3A4, CYP2D6 is a major contributor to the metabolism of this compound. researchgate.net This isoenzyme is implicated in various metabolic reactions, including hydroxylation and N-dealkylation of DALT and its analogs. researchgate.netnih.gov The significant role of CYP2D6 in the biotransformation of tryptamines is well-documented, with many tryptamine derivatives acting as substrates and, in some cases, inhibitors of this enzyme. ljmu.ac.uknih.gov

CYP3A4 Isoenzyme Activity

CYP3A4 is a key enzyme in the biotransformation of this compound, playing a predominant role in its metabolism. researchgate.net This versatile isoenzyme is involved in multiple metabolic pathways, including hydroxylation and N-dealkylation of DALT and its derivatives. researchgate.netnih.govnih.gov The N-dealkylation of many amine-containing drugs is a common reaction catalyzed by CYP3A4. nih.gov

CYP3A5 Isoenzyme Activity

The role of CYP3A5 in the metabolism of this compound has not been established as predominant. However, investigations into the biotransformation of DALT derivatives have shown that CYP3A5, along with other CYP isoenzymes, is involved in the initial phase I metabolic reactions. nih.gov For some tryptamine derivatives, CYP3A5 has been implicated in specific metabolic steps, such as oxidation to carboxy metabolites. nih.gov The contribution of CYP3A5 to drug metabolism can be significant, although its substrate specificity and activity levels can vary. nih.gov

Metabolite Identification and Comprehensive Biotransformation Profiling Methodologies

The identification and profiling of this compound metabolites are crucial for understanding its complete biotransformation. A variety of advanced analytical techniques are employed for this purpose, with mass spectrometry-based methods being the most prominent.

For the analysis of DALT and its metabolites, samples such as rat urine and pooled human liver microsomes are often utilized. researchgate.netmaps.org A common sample preparation technique involves precipitation with a solvent like acetonitrile (B52724) to remove proteins, followed by concentration of the extract. maps.org

The primary analytical platforms for metabolite identification include:

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for the analysis of volatile compounds. researchgate.net For tryptamines, derivatization may sometimes be employed to improve their chromatographic properties. maps.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a widely used and powerful tool for metabolite profiling.

LC-MSn : This refers to liquid chromatography coupled with tandem mass spectrometry, which allows for the fragmentation of ions to obtain structural information, aiding in the identification of metabolites. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS) : This method provides highly accurate mass measurements, which facilitates the determination of the elemental composition of metabolites and their fragments, leading to more confident identification. researchgate.netresearchgate.net

These methodologies have enabled the characterization of various metabolic pathways for DALT, including aromatic and aliphatic hydroxylations, N-dealkylation, and N-oxidation. researchgate.net

Interactive Data Table: CYP Isoenzyme Involvement in the Metabolism of this compound and its Derivatives

CYP IsoenzymePredominant in DALT MetabolismInvolved in Metabolism of DALT DerivativesMetabolic Reactions Catalyzed
CYP2C9 NoYesN-dealkylation
CYP2C19 YesYesHydroxylation, N-dealkylation
CYP2D6 YesYesHydroxylation, N-dealkylation
CYP3A4 YesYesHydroxylation, N-dealkylation
CYP3A5 NoYesInitial Phase I reactions, Oxidation

Interactive Data Table: Analytical Methodologies for this compound Metabolite Profiling

Analytical TechniqueAbbreviationKey FeaturesApplication in DALT Analysis
Gas Chromatography-Mass SpectrometryGC-MSSeparation of volatile compounds, structural information from mass spectra.Screening for DALT and its metabolites.
Liquid Chromatography-Tandem Mass SpectrometryLC-MSnSeparation of non-volatile compounds, structural elucidation through fragmentation.Identification and monitoring of DALT consumption.
Liquid Chromatography-High-Resolution Mass SpectrometryLC-HR-MSHigh mass accuracy for precise elemental composition determination.Detailed metabolite identification and structural characterization.

Preclinical Pharmacological Models for N,n Diallyltryptamine Research

In Vivo Behavioral Assays in Rodents

Head-Twitch Response (HTR) Paradigm

The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic hallucinogens. This behavior is a well-established and widely used preclinical model to predict the hallucinogenic potential of a substance. wikipedia.orgnih.gov The HTR is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors, the same receptor target responsible for the psychedelic effects of classic hallucinogens in humans. wisc.edunih.gov Consequently, the HTR assay is a key tool for assessing the in vivo activity of compounds like DALT. wisc.edu

Studies in C57BL/6J mice have demonstrated that N,N-Diallyltryptamine is an active compound in the HTR assay, inducing the head-twitch response in a dose-dependent manner. Research by Klein et al. (2018) established the effective dose range for DALT, identifying an ED₅₀ (the dose required to produce 50% of the maximal effect) of 13.9 µmol/kg. The compound was tested at various doses, showing a clear relationship between the administered dose and the frequency of head twitches.

Assessments of Locomotor Activity

Research specifically investigating the effects of this compound (DALT) on locomotor activity in preclinical models is not extensively documented in publicly available scientific literature. While studies on other tryptamine (B22526) derivatives often include assessments of locomotor activity as a general measure of behavioral effects, specific data detailing the impact of DALT on spontaneous movement, exploration, or other locomotor parameters in rodents or other animal models is scarce. General studies on tryptamines have shown varied effects on locomotion, ranging from hyperactivity to sedation, depending on the specific compound, dosage, and animal model used. However, without direct experimental evidence, it is not possible to definitively characterize the locomotor profile of this compound.

In Vitro Cellular and Tissue-Based Pharmacological Systems

In vitro receptor binding assays have been instrumental in elucidating the pharmacological profile of this compound. These studies have revealed that DALT interacts with a variety of neurotransmitter receptors, with a notable affinity for several serotonin (5-HT) receptor subtypes.

Research has demonstrated that DALT binds to multiple serotonin receptors, as well as other receptor systems, though with varying affinities. For instance, DALT displays a notable affinity for the 5-HT1A receptor. Its binding profile also includes interactions with other serotonin receptors such as the 5-HT2A and 5-HT2B subtypes, albeit with different binding strengths.

Beyond the serotonergic system, DALT has been shown to have affinity for adrenergic α2A, α2B, and α2C receptors, histamine (B1213489) H1 receptors, and sigma (σ1 and σ2) receptors. Furthermore, it has been observed to interact with the serotonin and norepinephrine (B1679862) transporters. This broad receptor binding profile suggests that the pharmacological effects of DALT are likely mediated by its interaction with multiple molecular targets.

Receptor Binding Affinities (Ki, nM) of this compound
ReceptorBinding Affinity (Ki, nM)Reference
5-HT1A100
5-HT2A250-730
5-HT2B10-80
Adrenergic α2ANanomolar range
Adrenergic α2BNanomolar range
Adrenergic α2CNanomolar range
Histamine H1Nanomolar range
Sigma σ1Nanomolar range
Sigma σ2Nanomolar range
Serotonin Transporter (SERT)Nanomolar range
Norepinephrine Transporter (NET)Nanomolar range

There is a lack of specific research in the publicly accessible scientific literature detailing the effects of this compound on second messenger systems and signal transduction pathways, such as calcium mobilization. Functional assays that measure the downstream consequences of receptor binding are crucial for understanding whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Advanced Analytical Methodologies for N,n Diallyltryptamine and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of DALT and its metabolites, enabling their separation from complex biological matrices and from other structurally similar tryptamine (B22526) analogs. The choice of technique is often dictated by the volatility and polarity of the target analytes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds like DALT and its phase I and II metabolites. The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.

Several RP-HPLC methods have been developed for the separation of tryptamines. A common stationary phase is a C18 column, such as a LiChrospher® RP-18e (250 mm x 4 mm, 5 µm). In one such method, a mobile phase consisting of a 0.1% triethylammonium (B8662869) acetate (B1210297) buffer (pH 2.5), methanol (B129727), and acetonitrile (B52724) in a ratio of 70:10:20 (v/v/v) was employed for the simultaneous separation of multiple tryptamines.

Another approach utilizes a Raptor® Biphenyl column (100 mm x 3 mm, 5-μm), which can offer different selectivity for aromatic compounds like tryptamines. A gradient elution was performed with a mobile phase consisting of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in a 2:1 mixture of acetonitrile and methanol (Solvent B). The gradient started at 10% B and increased to 40% B, demonstrating the flexibility of gradient elution for resolving complex mixtures. Detection is typically achieved using a photodiode array (PDA) detector, with a characteristic UV absorbance maximum for tryptamines around 280 nm.

ParameterCondition 1Condition 2
Stationary PhaseLiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm)Raptor® Biphenyl (100 mm x 3 mm, 5-μm)
Mobile Phase0.1% Triethylammonium acetate buffer (pH 2.5) : Methanol : Acetonitrile (70:10:20)A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile:Methanol (2:1)
Elution ModeIsocraticGradient (10% B to 40% B)
Flow Rate1 ml/min0.4 ml/min
Temperature35°C35°C
DetectionUV at 280 nmPDA

Gas Chromatography (GC)

Due to their volatility, N,N-dialkylated tryptamines such as DALT are well-suited for analysis by Gas Chromatography (GC). GC separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

A frequently used stationary phase for the analysis of tryptamines is a nonpolar HP-5MS (5% phenyl methyl siloxane) capillary column (30 m x 250 µm x 0.25 µm). A typical temperature program involves an initial oven temperature of 50°C held for 1 minute, followed by a ramp of 10°C/min to 310°C, which is then held for 3 minutes. Helium is commonly used as the carrier gas at a constant flow rate. Sample preparation for GC analysis often involves a liquid-liquid extraction of a basified aqueous solution with an organic solvent like methylene (B1212753) chloride to isolate the free base of the tryptamines. While derivatization is not always necessary for tryptamines, it can be employed to improve chromatographic behavior and thermal stability.

ParameterCondition
Stationary PhaseHP-5MS (30 m x 250 µm x 0.25 µm)
Carrier GasHelium
Flow Rate0.8 ml/min
Temperature ProgramInitial: 50°C (1 min) Ramp: 10°C/min to 310°C Final Hold: 3 min
Injection Volume1 µl
Sample PreparationLiquid-liquid extraction with methylene chloride

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. The separation is based on the differential migration of charged species in an electric field within a narrow-bore capillary. For tryptamines, which are basic compounds, Capillary Zone Electrophoresis (CZE) is a suitable mode of CE. In CZE, the separation occurs in a buffer-filled capillary, and the migration is governed by the charge-to-size ratio of the analytes.

While specific applications of CE for DALT are not extensively documented, methods for other tryptamines have been developed. Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used to separate both charged and neutral molecules. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase, and separation is based on the differential partitioning of analytes between the micelles and the aqueous buffer. For the separation of tryptamine derivatives, a boric acid buffer modified with SDS has been utilized.

Mass Spectrometry (MS) Detection and Characterization Techniques

Mass Spectrometry (MS) is the definitive detection technique for the identification of DALT and its metabolites due to its high sensitivity and specificity, providing information on the molecular weight and structure of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a cornerstone in the analysis of volatile compounds like DALT. As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized and fragmented.

A quadrupole mass spectrometer is commonly used as the mass analyzer in GC-MS systems for tryptamine analysis. It can be operated in different ionization modes, primarily Electron Ionization (EI) and Chemical Ionization (CI).

Electron Ionization (EI):

In EI mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule. For N,N-dialkylated tryptamines, including DALT, the fragmentation is dominated by α-cleavage (cleavage of the C-N bond adjacent to the nitrogen atom). This results in the formation of a stable iminium cation, which is often the base peak in the mass spectrum.

The EI mass spectrum of DALT exhibits a characteristic fragmentation pattern. The molecular ion (M+) is observed, and the base peak corresponds to the iminium ion formed by the loss of the indolemethyl radical.

Key Electron Ionization Fragments of N,N-Diallyltryptamine

m/zProposed Fragment StructureSignificance
240[C16H20N2]+•Molecular Ion
110[CH2=N(CH2CH=CH2)2]+Iminium Ion (Base Peak)
130[C9H8N]+Indolemethyl Cation

Chemical Ionization (CI):

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI. In CI, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source, which is then ionized by the electron beam. These reagent gas ions then react with the analyte molecules through proton transfer or adduction, typically forming a prominent protonated molecule [M+H]+. This is particularly useful for confirming the molecular weight of the parent compound and its metabolites, as the molecular ion may be weak or absent in the EI spectrum. While specific CI-MS data for DALT is not widely published, the expected primary ion would be the protonated molecule at m/z 241.

The metabolic fate of DALT involves several biotransformations. Studies in rat urine have identified major metabolic pathways including aromatic and aliphatic hydroxylations, N-dealkylation, and N-oxidation. These metabolic products can also be analyzed by GC-MS, often after derivatization to increase their volatility. The fragmentation patterns of these metabolites in EI-MS would show characteristic mass shifts corresponding to the metabolic modifications. For example, a hydroxylated metabolite would have a molecular ion 16 mass units higher than the parent drug, and its fragmentation pattern would reflect the position of the hydroxyl group.

Ion Trap Mass Spectrometry (EI/CI)

Ion Trap Mass Spectrometry (ITMS), often coupled with Gas Chromatography (GC), is a powerful tool for the structural analysis of DALT. nih.gov This technique utilizes both Electron Ionization (EI) and Chemical Ionization (CI) to generate characteristic fragment ions that serve as a molecular fingerprint.

Under EI conditions, N,N-disubstituted tryptamines like DALT undergo predictable fragmentation pathways. researchgate.net The primary fragmentation mechanism is α-cleavage, which involves the breaking of the Cα-Cβ bond of the ethylamine (B1201723) side chain. This cleavage results in the formation of a stable iminium cation, which is typically the most abundant ion (base peak) in the mass spectrum. For DALT, this characteristic iminium ion (CH₂=N⁺(CH₂CH=CH₂)₂) has a mass-to-charge ratio (m/z) of 110. mdpi.com Another significant fragmentation occurs at the Cβ-Cα bond, leading to the indole-containing fragment at m/z 130.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and typically shows a prominent protonated molecule [M+H]⁺. This is useful for confirming the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) experiments within the ion trap can be performed on the protonated molecule to induce fragmentation and provide further structural information. researchgate.net

Table 1: Characteristic EI-MS Fragment Ions for this compound
m/zProposed Fragment IonFragmentation Pathway
240[M]⁺ (Molecular Ion)-
130[C₉H₈N]⁺ (Indole-3-methylene)β-cleavage
110[C₇H₁₂N]⁺ (Diallyl iminium ion)α-cleavage (Base Peak)

Liquid Chromatography-Mass Spectrometry (LC-MSn)

Liquid Chromatography with multi-stage tandem mass spectrometry (LC-MSn) is a highly suitable technique for screening and detecting DALT and its metabolites in biological fluids, such as urine. researchgate.net This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. LC-MSn does not require derivatization, which simplifies sample preparation. researchgate.net Studies have demonstrated that LC-MSn is an effective tool for monitoring the consumption of DALT. researchgate.net The technique allows for the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through multiple stages (MS2, MS3), providing a high degree of confidence in the identification of the target analyte in complex matrices.

Liquid Chromatography-High Resolution-Tandem Mass Spectrometry (LC-HR-MS/MS)

For the definitive identification of metabolites, Liquid Chromatography-High Resolution-Tandem Mass Spectrometry (LC-HR-MS/MS) is the methodology of choice. researchgate.net This technique was successfully used to analyze rat urine after the administration of DALT to identify its metabolic fate. researchgate.net The high-resolution capability allows for the determination of the elemental composition of both parent drug and metabolite ions with high accuracy, which is crucial for proposing biotransformation pathways.

Metabolic studies using LC-HR-MS/MS have identified several major pathways for DALT. researchgate.net These include:

Aromatic and Aliphatic Hydroxylations: The addition of hydroxyl (-OH) groups to the indole (B1671886) ring or the allyl side chains.

N-dealkylation: The removal of one or both allyl groups from the nitrogen atom.

N-oxidation: The oxidation of the tertiary amine nitrogen.

Phase II Conjugation: Following the initial Phase I transformations, metabolites undergo extensive glucuronidation or sulfation, which increases their water solubility for excretion. researchgate.net

The most abundant targets identified in urine for monitoring DALT consumption were a ring-hydroxylated metabolite and its corresponding glucuronide. researchgate.net

Selective Reagent Ionization-Time of Flight-Mass Spectrometry (SRI-ToF-MS)

Selective Reagent Ionization-Time of Flight-Mass Spectrometry (SRI-ToF-MS) is an advanced technique used for real-time detection of volatile compounds. While direct studies on DALT are limited, research on the closely related analog 5-methoxy-DALT (5-MeO-DALT) demonstrates the utility of this method. SRI-ToF-MS uses different reagent ions (e.g., H₃O⁺, O₂⁺, NO⁺) to ionize the target molecule. The reactivity and fragmentation patterns of the analyte depend on the specific reagent ion used, providing an additional layer of specificity that helps to distinguish between isomers and reduce analytical ambiguity. The high mass resolution of the Time of Flight (ToF) analyzer further enhances confidence in identification. This technique holds promise for the rapid and selective detection of tryptamines like DALT in headspace or air samples.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the initial structural confirmation and characterization of synthesized reference standards of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete structural map of the DALT molecule. nih.gov The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of every hydrogen and carbon atom in the structure. This comprehensive characterization is essential for confirming the identity of synthesized DALT and distinguishing it from isomers or related compounds. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound
Proton (¹H) NMRCarbon (¹³C) NMR
AssignmentApprox. Chemical Shift (δ, ppm)AssignmentApprox. Chemical Shift (δ, ppm)
Indole-NH~10.8Indole C (quaternary)110-140
Indole-H (aromatic)7.0-7.6Indole CH (aromatic)111-125
-CH=CH₂ (allyl)5.7-5.9-CH=CH₂ (allyl)135-137
-CH=CH₂ (allyl)5.1-5.2-CH=CH₂ (allyl)116-118
N-CH₂- (allyl)~3.2N-CH₂- (allyl)~54
Indole-CH₂-CH₂-N2.8-3.0Indole-CH₂-CH₂-N~55
Indole-CH₂-CH₂-N2.7-2.9Indole-CH₂-CH₂-N~23

Photodiode Array (PDA) Detection in HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a standard method for the analysis of tryptamines. nih.gov, proquest.com PDA detection provides ultraviolet-visible (UV-Vis) spectral data for the analyte as it elutes from the chromatography column. This is particularly useful for tryptamines, as the indole ring common to this class of compounds is a strong chromophore. The UV spectrum serves as a valuable piece of identification data and can help to differentiate compounds with different chromophores. HPLC-PDA is a non-destructive technique, making it suitable for initial analysis before further characterization by mass spectrometry. proquest.com The core tryptamine structure exhibits characteristic UV absorption maxima. sielc.com

Table 3: Typical UV Absorption Maxima for the Tryptamine Chromophore
Wavelength (λmax)
~220 nm
~280 nm

Compound Index

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound (DALT)
5-methoxy-N,N-diallyltryptamine (5-MeO-DALT)

Gas Chromatography-Solid-State Infrared (GC-IR) Analysis

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful hyphenated technique that couples the superior separation capabilities of gas chromatography with the definitive compound identification potential of infrared spectroscopy. This method provides highly specific structural information, making it a valuable tool for the unequivocal identification of analytes such as this compound (DALT) and its various analogs. ojp.gov

In a typical GC-IR setup, the effluent from the GC column is deposited onto an infrared-transparent window, often cooled with liquid nitrogen. ojp.gov This process traps the separated analytes in a solid phase, allowing for the collection of high-quality, condensed-phase IR spectra. ojp.gov The resulting solid-state spectra are highly detailed and can be compared against existing spectral libraries for positive identification. ojp.gov This technique is particularly advantageous for differentiating between structural isomers, such as diastereomers, which may be difficult to distinguish using mass spectrometry alone due to similar fragmentation patterns. ojp.govresearchgate.net

Comprehensive analytical studies have utilized GC solid-state infrared analysis to characterize a wide range of ring-substituted N,N-diallyltryptamines. nih.govnih.gov The inclusion of GC-IR in the analytical workflow, alongside techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), contributes to a complete and unambiguous structural elucidation of these compounds. nih.govnih.gov The infrared spectrum provides critical information about the functional groups present in the molecule and the "fingerprint" region of the spectrum offers a unique pattern for each compound, enabling confident identification.

The table below outlines the key informational outputs and advantages of using GC-IR for the analysis of tryptamines.

FeatureDescriptionAdvantage for this compound Analysis
Separation Gas chromatography separates DALT from impurities or other analogs based on volatility and column interaction.Ensures that the subsequent IR spectrum is of a pure compound, preventing spectral overlap.
Detection Infrared spectroscopy measures the absorption of infrared radiation by the molecule's bonds.Provides definitive structural information, including the presence of N-H, C-H (aliphatic and aromatic), and C=C bonds characteristic of the DALT structure.
Phase of Analysis Solid-state (cryogenic deposition) analysis of the GC effluent.Yields highly detailed and sharp spectra, improving the quality of data for identification and library matching. ojp.gov
Isomer Differentiation The unique vibrational modes of each isomer result in a distinct IR spectrum.Allows for the unambiguous differentiation of positional isomers of DALT that might be challenging to resolve by MS alone. ojp.govresearchgate.net
Confirmation Provides an orthogonal method for structural confirmation.Complements mass spectrometry data, strengthening the confidence in compound identification as part of a comprehensive analytical characterization. nih.govnih.gov

Bioanalytical Applications for Metabolite Detection and Quantification in Biological Matrices

The detection and quantification of this compound and its metabolites in biological matrices are crucial for understanding its biotransformation. Bioanalytical methods, predominantly based on chromatography coupled with mass spectrometry, have been developed to identify and measure these compounds in complex samples like urine and liver microsome preparations. researchgate.net

Research into the metabolism of DALT has identified several key biotransformation pathways. The primary analytical approaches for these investigations include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-multiple stage Mass Spectrometry (LC-MSⁿ), and Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS). researchgate.net These methods offer the sensitivity and selectivity required to detect low concentrations of metabolites within a complex biological matrix. researchgate.netuab.edu

Studies using rat urine and pooled human liver microsomes have shown that DALT undergoes several metabolic modifications. researchgate.net The most abundant metabolic targets identified include a ring-hydroxylated metabolite and its corresponding glucuronide conjugate. researchgate.net The use of high-resolution mass spectrometry is particularly beneficial for elucidating the elemental composition of unknown metabolites, thereby facilitating their identification. Sample preparation is a critical preceding step and often involves techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering endogenous substances before instrumental analysis. uab.edunih.gov

The following table summarizes the key findings from bioanalytical studies focused on the detection of this compound metabolites.

Biological MatrixAnalytical Technique(s)Key Findings and Major Metabolites DetectedReference
Rat UrineGC-MS, LC-MSⁿ, LC-HR-MS/MSLC-MSⁿ and LC-HR-MS/MS were suitable for monitoring DALT consumption. researchgate.net
The most abundant metabolic targets were a ring hydroxy metabolite of DALT and its glucuronide. researchgate.net
GC-MS enabled screening of DALT via its main metabolites. researchgate.net
Pooled Human Liver Microsomes (pHLM)LC-HR-MS/MSIdentification of various metabolites resulting from biotransformation pathways. researchgate.net

These bioanalytical applications are essential for characterizing the metabolic fate of this compound. The combination of advanced separation science with high-resolution mass spectrometry provides a robust framework for the detection and structural elucidation of its metabolites in various biological systems. researchgate.net

Computational and in Silico Approaches in N,n Diallyltryptamine Research

Computational methods are increasingly vital in modern pharmacology and toxicology, offering predictive insights into the behavior of novel compounds. For N,N-Diallyltryptamine (DALT) and its analogs, in silico approaches provide a powerful framework for predicting molecular interactions, metabolic fate, and potential biological activities before undertaking extensive laboratory experiments. These computational tools accelerate research by enabling the rational design of molecules with desired properties and by flagging potential liabilities early in the discovery process.

Future Directions and Emerging Research Avenues in N,n Diallyltryptamine Studies

Comprehensive Pharmacological Profiling and Deconvolution of Complex Receptor Interactions

Future research must prioritize a more detailed and comprehensive pharmacological profiling of DALT and its derivatives. While initial studies have identified interactions with serotonin (B10506) receptors, a deeper understanding of the full receptor interaction profile is necessary. Many tryptamines exhibit "polypharmacology," binding to a wide array of receptors beyond the primary targets.

Investigations into DALT analogs have revealed that most of these compounds bind to a variety of receptors, including serotonin receptors, sigma (σ) sites, α2-adrenoceptors, dopamine (B1211576) D3 receptors, and histamine (B1213489) H1 receptors. wisc.edunih.gov A key area of future study involves deconvoluting the complex interplay between these receptor systems. For instance, research indicates that while the serotonin 5-HT2A receptor is a primary target for the effects of many tryptamines, the 5-HT1A receptor also plays a significant role, potentially buffering the effects mediated by 5-HT2A. wisc.edunih.govnih.gov A multiple regression analysis has shown that 5-HT2A and 5-HT1A receptors make positive and negative contributions, respectively, to the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects. nih.govbohrium.com

Future studies should employ advanced techniques such as radioligand binding assays across a comprehensive panel of receptors, functional assays to determine agonist versus antagonist activity, and electrophysiological studies to understand the downstream effects of receptor activation. This will allow for the creation of a detailed "receptor fingerprint" for DALT and its analogs, which is crucial for predicting their pharmacological effects.

Binding Affinities (Ki, nM) of DALT Analogs at Serotonin Receptors

Compound 5-HT1A 5-HT2A 5-HT2C
DALT 130 430 830
4-Acetoxy-DALT 230 180 380
4-Hydroxy-DALT 88 200 450
5-Methoxy-DALT 130 160 330
5-Fluoro-DALT 110 110 250

This table presents a selection of binding affinities for N,N-Diallyltryptamine (DALT) and some of its ring-substituted analogs at key serotonin (5-HT) receptors. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity. Data is compiled from studies investigating the pharmacological properties of these compounds. wisc.edu

Rational Design and Synthesis of Next-Generation this compound Analogs with Targeted Activities

Building on a comprehensive pharmacological profile, the rational design and synthesis of new DALT analogs with specific, targeted activities is a promising avenue. The tryptamine (B22526) scaffold is a versatile structure that allows for numerous chemical modifications. mdpi.commdpi.com By altering substituents on the indole (B1671886) ring or the N,N-diallyl groups, it is possible to fine-tune the affinity and efficacy of the compounds for specific receptors.

Development and Validation of Novel Preclinical Models for Elucidating Mechanism of Action

To better understand the in-vivo effects of DALT and its analogs, the development and validation of novel preclinical models are essential. nih.govresearchgate.net While the head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation, it does not capture the full spectrum of behavioral and cognitive effects of these compounds. wisc.eduresearchgate.net

Future research should incorporate a wider range of behavioral assays in animal models to assess effects on cognition, social interaction, and mood. nih.gov Furthermore, the use of more advanced, human-relevant models is a critical next step. scienceadvancement.org This includes in-vitro models using human-derived cells and tissues, such as brain organoids, which can provide insights into the effects of these compounds on human neural circuitry. nih.gov Computational modeling and neuroimaging techniques in animals can also help to bridge the gap between molecular interactions and whole-organism effects. researchgate.net

Integration of Multi-Omics Data in this compound and Tryptamine Research

The integration of multi-omics data—including genomics, proteomics, and metabolomics—offers a powerful approach to understanding the systems-level effects of DALT. researchgate.net Genetic variations, particularly in serotonin receptors like the 5-HT2A receptor, can significantly influence an individual's response to tryptamines. azolifesciences.com

Future studies should incorporate genomic analysis to identify genetic markers that predict an individual's response to DALT. Proteomics can be used to identify changes in protein expression in response to DALT administration, revealing the downstream signaling pathways that are activated. Metabolomics can provide a snapshot of the metabolic changes that occur, helping to identify biomarkers of DALT's effects. The integration of these large-scale datasets will provide a more holistic understanding of how DALT interacts with biological systems.

Advancement of Computational Chemistry and Machine Learning in DALT Design and Prediction

Computational chemistry and machine learning are poised to revolutionize the study of DALT and other tryptamines. nih.govopenmedicinalchemistryjournal.comtaylorandfrancis.comdrugdiscoverynews.com These in-silico approaches can be used to predict the binding affinity of novel DALT analogs for a wide range of receptors, helping to prioritize which compounds to synthesize and test in the lab. researchgate.net

Longitudinal Studies on Metabolic Pathway Dynamics and Enzyme Kinetics

Understanding the metabolism of DALT is crucial for characterizing its full pharmacological profile. Studies on DALT and its analog 5-MeO-DALT have identified several metabolic pathways, including hydroxylation, N-dealkylation, and O-demethylation. nih.govresearchgate.net The cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2C19, and CYP3A4, have been implicated in the metabolism of DALT. nih.govresearchgate.net For the related compound N,N-dimethyltryptamine (DMT), CYP2D6 has been shown to be a key enzyme in its metabolism. tandfonline.comtandfonline.comwikipedia.org

Future research should focus on longitudinal studies to understand the dynamics of these metabolic pathways over time. This includes characterizing the enzyme kinetics—such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax)—for the enzymes involved in DALT metabolism. nhsjs.comwikipedia.org This information is essential for understanding how the concentration of DALT and its metabolites changes over time after administration. Such studies are critical for understanding the duration of action and the potential for drug-drug interactions. Longitudinal studies on psychedelic use are also important for understanding long-term effects. nih.govnih.govresearchgate.netmdpi.comcambridge.org The use of enzymes in the synthesis of tryptamine analogs is also an area of growing interest. chemistryviews.orgresearchgate.net

Q & A

Q. What are the primary receptor binding profiles of DALT, and how do they inform behavioral pharmacology studies?

DALT exhibits binding affinity for serotonin receptors (5-HT1A, 5-HT2B), σ1/σ2 sites, α2-adrenoceptors, dopaminergic D3 receptors, histaminergic H1 receptors, and the serotonin transporter (SERT). Notably, its highest affinities are for 5-HT2B (Ki = 61 nM) and 5-HT1A (Ki = 100 nM) receptors . Behavioral studies in mice utilize the head twitch response (HTR), a 5-HT2A-mediated proxy for hallucinogenic effects. HTR data are analyzed via one-way ANOVA with Tukey’s post hoc tests, and ED50 values are calculated using nonlinear regression .

Q. What metabolic pathways are involved in DALT biotransformation, and what analytical methods are used for detection?

DALT undergoes aromatic/aliphatic hydroxylation, N-dealkylation, and N-oxidation. Key metabolites are identified using liquid chromatography–high-resolution mass spectrometry (LC-HR-MS-MS) and gas chromatography–mass spectrometry (GC-MS). Rat urine samples are pretreated via precipitation before analysis to optimize metabolite detection .

Q. How is the head twitch response (HTR) assay standardized for evaluating DALT derivatives?

Mice are injected with test compounds, and HTR activity is recorded for 30 minutes using a magnetometer coil. Signals are filtered (40–200 Hz bandpass), digitized (20 kHz sampling), and manually scored based on waveform criteria (e.g., sinusoidal patterns, amplitude > background noise). Shorter recording periods may be used for fast-acting compounds to avoid signal dilution .

Advanced Research Questions

Q. How do 5-HT1A and 5-HT2A receptor affinities correlate with HTR potency in DALT derivatives?

While no direct correlation exists between HTR potency (pED50) and individual 5-HT1A or 5-HT2A binding affinities (pKi), multiple regression analysis reveals that 5-HT2A activation positively contributes to HTR, whereas 5-HT1A activation negatively modulates it (R² = 0.8729). Derivatives like 4-acetoxy-DALT (most potent) and 5-bromo-DALT (least potent) highlight substituent effects on efficacy .

Q. What methodological challenges arise when interpreting contradictory binding affinity data across species?

Species-specific receptor variations (e.g., transmembrane domain V in 5-HT2A) can alter pharmacological profiles. For example, single amino acid mutations in human vs. rat receptors affect agonist efficacy. Binding assays should use species-matched receptors, and in vivo models must account for interspecies metabolic differences .

Q. How can researchers resolve discrepancies in metabolic pathway identification across studies?

Conflicting metabolite reports may arise from differences in detection limits (e.g., GC-MS vs. LC-HR-MS-MS) or sample preparation. Cross-validation using synthesized reference standards and isotopic labeling (e.g., twins labeling) improves metabolite identification accuracy .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of DALT derivatives?

SAR studies require systematic substitution at positions 4, 5, and 7 of the tryptamine core. For example:

  • 5-MeO substitution enhances HTR potency (ED50 = 3.42 mg/kg for DALT vs. 1.75 mg/kg for 5-MeO-DALT).
  • Bulky substituents (e.g., 2-phenyl-DALT) abolish activity due to steric hindrance at 5-HT2A receptors. Dose-response curves and receptor binding assays (e.g., radioligand displacement with [³H]ketanserin) should be paired to validate SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyltryptamine
Reactant of Route 2
Reactant of Route 2
N,N-Diallyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.